1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one
Description
This compound belongs to a class of triazolopyrimidine derivatives characterized by a piperazine linker and a ketone side chain. Its core structure includes a 3-(4-ethoxyphenyl)-substituted triazolo[4,5-d]pyrimidine moiety, a piperazine ring at the 7-position, and a 4-phenylbutan-1-one group. The ethoxy group on the phenyl ring introduces electron-donating properties, while the extended 4-phenylbutan-1-one side chain enhances lipophilicity compared to shorter-chain analogs .
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-2-35-22-13-11-21(12-14-22)33-26-24(29-30-33)25(27-19-28-26)32-17-15-31(16-18-32)23(34)10-6-9-20-7-4-3-5-8-20/h3-5,7-8,11-14,19H,2,6,9-10,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIUPQFOVFVEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCC5=CC=CC=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Ethoxyphenyltriazole with Chloropyrimidine
The triazolo[4,5-d]pyrimidine scaffold is synthesized via cyclocondensation between 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide and dichloropyrimidine derivatives. Key steps include:
Reaction Conditions
-
Step 1 : 5-Amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (2.0 eq) reacts with 4,6-dichloropyrimidine-5-amine (1.0 eq) in acetic acid at 30–35°C for 12 hours (Yield: 55–58%).
-
Step 2 : Cyclization with sodium nitrite (NaNO₂) in acetic acid/water (1:1) at 0–5°C for 1 hour (Yield: 80%).
Mechanistic Insight
The reaction proceeds via nucleophilic substitution at the C4 position of the pyrimidine ring, followed by diazotization and intramolecular cyclization to form the triazolo[4,5-d]pyrimidine system.
Characterization Data
Alternative Pathway: Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Synthesis of Intermediate B: 1-(Piperazin-1-yl)-4-Phenylbutan-1-One
Nucleophilic Substitution of Piperazine
4-Phenylbutanoyl chloride reacts with piperazine under Schotten-Baumann conditions:
-
Conditions : Dichloromethane (DCM), 0°C, piperazine (2.5 eq), triethylamine (3.0 eq), 2 hours (Yield: 85%).
Characterization Data
-
IR (KBr): 1685 cm⁻¹ (C=O stretch).
-
¹³C NMR (100 MHz, CDCl₃): δ 207.3 (C=O), 140.1–125.4 (Ar-C), 48.2 (NCH₂), 42.1 (COCH₂).
Final Coupling Reaction: Assembly of the Target Molecule
Buchwald-Hartwig Amination
Intermediate A (7-chloro derivative) reacts with Intermediate B via palladium-catalyzed cross-coupling:
Optimized Conditions
-
Catalyst : Pd₂(dba)₃ (5 mol%).
-
Ligand : Xantphos (10 mol%).
-
Base : Cs₂CO₃ (2.0 eq).
Side Reactions
Microwave-Assisted Coupling
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Conventional Heating | 72 | 24 h | 98.5% | Scalability (>10 g) |
| Microwave | 68 | 45 m | 97.8% | Rapid screening |
| One-Pot Sequential | 65 | 18 h | 96.2% | Reduced purification steps |
Critical Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
Chemical Reactions Analysis
Types of Reactions: 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one undergoes several types of reactions, including:
Oxidation: Introduction of oxygen atoms, often leading to hydroxylated derivatives.
Reduction: Removal of oxygen or addition of hydrogen atoms, resulting in more saturated derivatives.
Substitution: Replacement of functional groups, potentially modifying the pharmacological properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Employing reagents like alkyl halides, acyl chlorides, or nucleophiles in the presence of suitable catalysts.
Major Products: The major products formed from these reactions vary based on the specific conditions used. Oxidation may yield hydroxylated products, reduction results in more saturated compounds, and substitution can generate various derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: In chemistry, 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one is studied for its unique structural features and potential as a precursor for the synthesis of other complex molecules.
Biology: Biologically, this compound is investigated for its interactions with various biological targets, including enzymes and receptors. Its structural diversity allows for exploration in areas such as enzyme inhibition and receptor binding studies.
Medicine: Medically, the compound is examined for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas like cancer, cardiovascular diseases, and neurological disorders.
Industry: Industrially, the compound may be used in the development of advanced materials and chemicals. Its unique properties can contribute to the creation of new polymers, catalysts, or other industrially relevant substances.
Mechanism of Action
The mechanism of action of 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, in medicinal applications, it may inhibit the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects. The molecular pathways involved can include signal transduction, gene expression, and cellular metabolism, depending on the specific context of its use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Hypothesized Pharmacological and Physicochemical Properties
Target Compound: The 4-phenylbutan-1-one side chain likely increases lipophilicity, improving membrane permeability and bioavailability compared to shorter-chain analogs like 2-phenoxyethan-1-one .
Analog-Specific Insights :
- Trifluoromethyl-substituted analog : The CF₃ group’s strong electron-withdrawing effect may improve binding to hydrophobic pockets in target proteins, though it could reduce metabolic stability.
- Methoxy-substituted analog : Reduced steric bulk compared to ethoxy may lower binding affinity but increase solubility.
- 2-Phenylethan-1-one analog : Shorter chain may limit conformational flexibility, reducing efficacy in targets requiring extended interactions.
Biological Activity
The compound 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one is a novel triazolopyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on existing literature.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety. Its molecular formula is with a molecular weight of approximately 447.54 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating apoptotic pathways and inhibiting anti-apoptotic proteins. For instance, it has been demonstrated to inhibit the proliferation of breast cancer cells by targeting specific kinases involved in cell signaling pathways .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via Bcl-2 inhibition |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of EGFR signaling |
Antiviral Activity
The compound also shows promise as an antiviral agent. Studies have reported its effectiveness against certain viral strains, particularly those associated with respiratory infections. The mechanism involves the inhibition of viral replication through interference with viral polymerase activity .
Antimicrobial Properties
In addition to its anticancer and antiviral effects, the compound exhibits antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
The biological activity of this compound is primarily mediated through its interactions with key biomolecules:
- Kinase Inhibition: The compound binds to the active sites of various kinases, inhibiting their catalytic activity and disrupting downstream signaling pathways involved in cell proliferation and survival.
- Apoptotic Pathways Activation: It activates caspases and other proteins involved in apoptosis, leading to programmed cell death in cancer cells.
Study 1: Anticancer Efficacy in Mice
A preclinical study evaluated the anticancer efficacy of this compound in a mouse model bearing human tumor xenografts. The results showed a significant reduction in tumor size compared to the control group, highlighting its potential as a therapeutic agent for cancer treatment.
Study 2: Antiviral Activity Assessment
Another study focused on the antiviral properties against influenza virus. The compound was administered to infected mice, resulting in reduced viral load and improved survival rates compared to untreated controls.
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound features a triazolopyrimidine core fused with a pyrimidine ring, a piperazine moiety, and aromatic substituents (4-ethoxyphenyl and phenyl groups). The triazolopyrimidine core is critical for π-π stacking interactions with biological targets, while the piperazine ring enhances solubility and facilitates hydrogen bonding. The 4-ethoxyphenyl group modulates electron density, affecting binding affinity to enzymes like kinases or cyclooxygenases . Methoxy and ethoxy substituents on aromatic rings influence metabolic stability and bioavailability by altering lipophilicity .
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Synthesis typically involves:
- Step 1: Formation of the triazolopyrimidine core via cyclization of substituted pyrimidine precursors under reflux with catalysts like copper iodide .
- Step 2: Coupling the core with a piperazine derivative using Buchwald-Hartwig amination or nucleophilic substitution (e.g., in DMF at 80–100°C) .
- Step 3: Introducing the 4-ethoxyphenyl and phenylbutanone groups via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation .
Yields are optimized by controlling solvent polarity (e.g., DCM for acylation), temperature gradients, and catalyst loading (e.g., 5 mol% Pd/C). Purity is verified via HPLC (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy: 1H/13C NMR identifies proton environments (e.g., piperazine CH2 at δ 2.5–3.5 ppm) and confirms substitution patterns .
- HPLC: Monitors purity and reaction progress using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C24H24FN7O2, MW 461.5 g/mol) .
Q. How should researchers design initial biological activity assays for this compound?
- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) or cyclooxygenases based on structural analogs showing IC50 values <1 µM .
- Assay Conditions: Use enzyme inhibition assays (e.g., fluorescence-based) at pH 7.4, 37°C, with 10% DMSO as a co-solvent .
- Controls: Include reference inhibitors (e.g., imatinib for kinases) and validate with dose-response curves (0.1–100 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Modify Substituents: Replace the ethoxy group with fluoro (to enhance metabolic stability) or nitro (to increase electron-withdrawing effects). Compare IC50 shifts in kinase assays .
- Core Alterations: Substitute the triazole ring with imidazole to assess impact on π-π stacking. Monitor changes in binding via molecular docking (e.g., AutoDock Vina) .
- Piperazine Flexibility: Introduce methyl groups to the piperazine ring to restrict conformation and improve target selectivity .
Q. What strategies are effective for identifying and validating biological targets?
- Proteomic Profiling: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- CRISPR Knockout: Silence candidate targets (e.g., COX-2) in cell lines and assess compound efficacy loss via MTT assays .
- Molecular Dynamics (MD): Simulate binding interactions over 100 ns to validate stability (e.g., RMSD <2 Å) with kinases .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
- Variable Temperature NMR: Resolve overlapping peaks by acquiring spectra at 25°C and 50°C .
- 2D Techniques: Use HSQC and HMBC to assign ambiguous protons/carbons, particularly in aromatic regions .
- Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns in congested spectral regions .
Q. How should researchers address discrepancies in bioactivity data across studies?
- Replicate Conditions: Standardize assay parameters (e.g., cell line passage number, serum concentration) to minimize variability .
- Meta-Analysis: Compare data across analogs (e.g., triazolopyrimidines with varying substituents) to identify trends in IC50 values .
- Crystallography: Resolve 3D structures of compound-target complexes (e.g., PDB deposition) to clarify binding modes .
Q. Methodological Notes
- Data Validation: Cross-reference synthetic yields and bioactivity data with at least two independent studies (e.g., vs. ).
- Ethical Compliance: Adhere to non-human research guidelines for pharmacological testing, as specified in commercial sourcing protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
